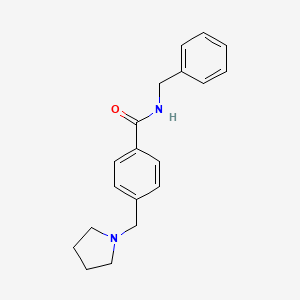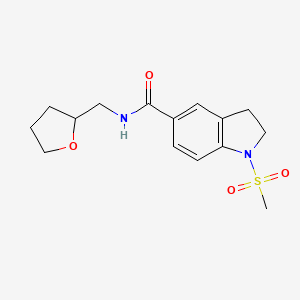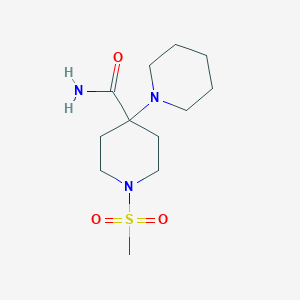![molecular formula C17H22N4O2 B4440092 2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4440092.png)
2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide
説明
2-(Butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide, also known as BIPB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIPB is a small molecule that belongs to the class of benzamide compounds and is synthesized through a multi-step process.
作用機序
The mechanism of action of 2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide involves its interaction with various cellular targets. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. This leads to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, resulting in the induction of apoptosis in cancer cells. 2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and upregulating pro-apoptotic genes. 2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In addition, 2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid beta peptides and reducing oxidative stress.
実験室実験の利点と制限
2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a low toxicity profile. 2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide is also stable and can be easily synthesized in large quantities. However, there are also limitations to using 2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide in lab experiments. Its mechanism of action is not fully understood, and there is a need for further research to elucidate its cellular targets and downstream signaling pathways.
将来の方向性
There are several future directions for the research on 2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide. One potential area of research is the development of 2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide derivatives with improved potency and selectivity. Another area of research is the investigation of the synergistic effects of 2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide with other chemotherapeutic agents. Additionally, there is a need for further research to understand the mechanism of action of 2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide and its downstream signaling pathways. Finally, there is a need for preclinical and clinical studies to evaluate the safety and efficacy of 2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide in the treatment of cancer and neurodegenerative disorders.
科学的研究の応用
2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. 2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(butanoylamino)-N-(3-imidazol-1-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-2-6-16(22)20-15-8-4-3-7-14(15)17(23)19-9-5-11-21-12-10-18-13-21/h3-4,7-8,10,12-13H,2,5-6,9,11H2,1H3,(H,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXXSHGZPDLAMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-amino-N-(5-fluoro-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440011.png)
![N-(3-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4440021.png)
![5-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxyphenyl}-4-phenyl-1H-imidazole](/img/structure/B4440022.png)
![3-oxo-N-(tetrahydro-2-furanylmethyl)-2,3,6,7-tetrahydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-8-sulfonamide](/img/structure/B4440025.png)




![3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4440068.png)
![3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440071.png)

![ethyl {2-methoxy-4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}carbamate](/img/structure/B4440098.png)
![3-methyl-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B4440103.png)
